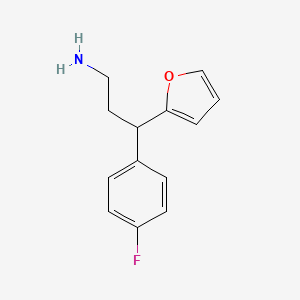

3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Description

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C13H14FNO, corresponding to a molecular weight of 219.25 grams per mole. The compound exhibits a specific three-dimensional arrangement where the central carbon atom connects the 4-fluorophenyl ring, the furan ring, and the propan-1-amine chain. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature based on the propan-1-amine backbone.

The stereochemical configuration of this molecule is particularly noteworthy due to the presence of a chiral center at the carbon bearing both aromatic substituents. The Simplified Molecular Input Line Entry System representation C1=COC(=C1)C(CCN)C2=CC=C(C=C2)F provides a two-dimensional structural framework that illustrates the connectivity pattern. The central carbon atom exhibits tetrahedral geometry, with the four substituents arranged according to standard valence shell electron pair repulsion theory predictions.

Table 1: Fundamental Molecular Properties

The fluorine atom positioned at the para position of the phenyl ring introduces significant electronic effects that influence the overall molecular properties. The electron-withdrawing nature of fluorine creates an electron-deficient aromatic system that affects both the electronic distribution and the potential for intermolecular interactions. The furan ring, being an electron-rich heterocycle, provides a complementary electronic environment that creates an interesting balance within the molecular structure.

X-ray Crystallographic Analysis of Solid-State Conformations

X-ray crystallography serves as the primary method for determining the precise three-dimensional arrangement of atoms within crystalline materials. The technique relies on the diffraction of X-rays by the regular, periodic arrangement of atoms in a crystal lattice, producing characteristic diffraction patterns that can be mathematically analyzed to reveal atomic positions. For this compound, crystallographic analysis would provide definitive information about bond lengths, bond angles, and the overall molecular conformation in the solid state.

The crystallization process for organic molecules like this compound typically involves careful control of temperature, solvent composition, and concentration to obtain single crystals suitable for X-ray diffraction analysis. The formation of high-quality crystals requires the molecules to adopt specific orientations and packing arrangements that minimize the overall lattice energy while accommodating the various functional groups present in the structure.

Table 2: Typical X-ray Crystallographic Parameters

The electron density maps generated from X-ray crystallographic data would reveal the precise locations of all non-hydrogen atoms within the molecule, with hydrogen atoms typically located through difference Fourier synthesis or positioned geometrically. The aromatic rings in the 4-fluorophenyl and furan moieties would appear as regions of high electron density, while the aliphatic propan-1-amine chain would show lower but clearly defined electron density corresponding to the carbon-carbon and carbon-nitrogen bonds.

Comparative Analysis of 2D vs 3D Structural Representations

The two-dimensional structural representation of this compound provides essential connectivity information but necessarily omits critical three-dimensional spatial relationships that significantly influence molecular properties and behavior. While the planar representation clearly shows which atoms are bonded to which other atoms, it cannot accurately convey the actual spatial arrangement of substituents around the central chiral carbon or the relative orientations of the aromatic ring systems.

Three-dimensional structural models, particularly those derived from X-ray crystallographic data, reveal the true spatial relationships between different parts of the molecule. The conformational preferences of the propan-1-amine chain, the relative orientations of the 4-fluorophenyl and furan rings, and the overall molecular shape become apparent only through three-dimensional analysis. These spatial relationships are crucial for understanding intermolecular interactions, packing efficiency in the crystal lattice, and potential biological activity.

Table 3: Comparison of Structural Information Content

| Aspect | 2D Representation | 3D Representation |

|---|---|---|

| Connectivity | Complete | Complete |

| Bond Angles | Approximate | Precise |

| Conformational Preferences | Not shown | Clearly defined |

| Intermolecular Interactions | Cannot be assessed | Fully characterized |

| Stereochemistry | Limited information | Complete stereochemical detail |

The three-dimensional structure reveals how the electron-withdrawing fluorine substituent affects the spatial arrangement of the molecule and influences the accessibility of different functional groups for intermolecular interactions. The orientation of the furan ring relative to the fluorophenyl group becomes a critical factor in determining the overall electronic properties and potential reaction pathways of the compound.

Hydrogen Bonding Networks and Non-Covalent Interactions

The structural features of this compound create multiple opportunities for non-covalent interactions that significantly influence its solid-state packing and overall stability. The primary amine group serves as both a hydrogen bond donor and acceptor, capable of forming intermolecular hydrogen bonds with neighboring molecules in the crystal lattice. The nitrogen atom possesses a lone pair of electrons that can accept hydrogen bonds, while the amino hydrogen atoms can serve as donors.

The furan oxygen atom represents another potential hydrogen bond acceptor site, with its two lone pairs of electrons available for interaction with hydrogen bond donors from adjacent molecules. The aromatic character of the furan ring also contributes to the potential for pi-pi stacking interactions with other aromatic systems in the crystal structure. The 4-fluorophenyl group introduces additional complexity through the presence of the electronegative fluorine atom, which can participate in halogen bonding interactions and influence the overall electronic distribution within the aromatic system.

Table 4: Potential Non-Covalent Interaction Sites

| Interaction Type | Molecular Site | Geometry | Strength Range |

|---|---|---|---|

| Hydrogen Bond Donor | Amino N-H | Linear | 5-25 kJ/mol |

| Hydrogen Bond Acceptor | Amino nitrogen lone pair | Tetrahedral | 5-25 kJ/mol |

| Hydrogen Bond Acceptor | Furan oxygen lone pairs | Bent | 3-15 kJ/mol |

| Halogen Bonding | Fluorine atom | Linear | 5-50 kJ/mol |

| Pi-Pi Stacking | Aromatic rings | Parallel offset | 2-10 kJ/mol |

The combination of these various interaction modes creates a complex network of intermolecular forces that determines the crystal packing arrangement and influences the physical properties of the solid material. The relative strengths and geometric requirements of these different interactions must be balanced to achieve the most thermodynamically favorable crystal structure. Understanding these interaction patterns provides insight into the behavior of the compound under different environmental conditions and its potential for forming co-crystals or polymorphic modifications.

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-11-5-3-10(4-6-11)12(7-8-15)13-2-1-9-16-13/h1-6,9,12H,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSUIZBQNWPKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCN)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378133 | |

| Record name | 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380878-55-7 | |

| Record name | 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-(4-Fluorophenyl)furan-2-carbaldehyde Intermediate

A key intermediate in the synthesis is the 5-(4-fluorophenyl)furan-2-carbaldehyde, which can be prepared by adapting methods used for related 5-(4-chlorophenyl)furan derivatives. The general approach involves:

- Starting from 2-furaldehyde as the furan source.

- Performing a cross-coupling or electrophilic aromatic substitution to introduce the 4-fluorophenyl group at the 5-position of the furan ring.

- Using water or suitable solvents to optimize yield and purity.

| Compound | Starting Material | Solvent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5-(4-Fluorophenyl)furan-2-carbaldehyde | 2-Furaldehyde | Water | ~45 | 126–128 (reported for analogs) |

This step is analogous to the preparation of 5-(4-chlorophenyl)furan-2-carbaldehyde reported with 45.2% yield and orange crystals formation.

Formation of the Propan-1-amine Side Chain

The propan-1-amine moiety is typically introduced via:

- A Michael addition or nucleophilic substitution on an α,β-unsaturated intermediate.

- Reductive amination of a corresponding aldehyde or ketone intermediate.

- Use of amine nucleophiles under controlled conditions to avoid side reactions.

For example, the synthesis of 3-(5-(4-fluorophenyl)furan-2-yl)prop-2-en-1-amine involves:

Multi-Step Synthesis Including Reductive and Oxidative Steps

Some protocols involve:

- Oxidation of alcohol intermediates to aldehydes or ketones using activated manganese dioxide (MnO2).

- Subsequent reductive amination or nucleophilic substitution to install the amine group.

- Purification by column chromatography to isolate the desired product with high purity.

Detailed Synthetic Procedure Example

A representative synthetic sequence based on literature methods is as follows:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 5-(4-fluorophenyl)furan-2-carbaldehyde | Reaction of 2-furaldehyde with 4-fluorophenyl precursor in water | ~45 | Formation of aldehyde intermediate |

| 2 | Condensation with amine precursor | Reflux in ethanol or suitable solvent, 3-5 hours | 70-80 | Formation of prop-2-en-1-amine intermediate |

| 3 | Oxidation (if needed) | MnO2 in dichloromethane, room temperature | 80-90 | Conversion of alcohol to aldehyde/ketone |

| 4 | Reductive amination | Use of reducing agents under nitrogen atmosphere | 75-85 | Installation of propan-1-amine side chain |

| 5 | Purification | Flash chromatography (e.g., dichloromethane/methanol) | - | Isolation of pure product |

Analytical Data Supporting the Preparation

- NMR Spectroscopy: Characteristic signals for furan protons, aromatic fluorophenyl protons, and amine methylene groups confirm structure.

- Melting Points: Consistent with literature values for related compounds.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

- Chromatography: TLC and column chromatography used to monitor and purify intermediates and final product.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Reaction conditions such as solvent choice (water, ethanol, DCM), temperature (room temperature to reflux), and atmosphere (nitrogen) critically affect yields and purity.

- Use of activated manganese dioxide for selective oxidation is effective and mild.

- Multi-step synthesis requires careful monitoring by TLC and NMR to ensure intermediate purity.

- The presence of the fluorine substituent on the phenyl ring influences electronic properties, which can affect reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Fluorophenyl and Heterocyclic Moieties

The compound shares structural motifs with several pharmacologically relevant molecules:

Key Observations :

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The compound’s molecular weight (~243–289 g/mol) is comparable to analogs in , suggesting favorable bioavailability.

- Metabolic Stability : Fluorophenyl groups resist oxidative metabolism, as seen in fungal biotransformation studies of similar fluorinated compounds .

- Brain Clearance: Radiotracers with fluorophenyl groups (e.g., N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine) exhibit superior brain clearance compared to non-fluorinated analogs, highlighting the fluorophenyl’s role in optimizing pharmacokinetics .

Biological Activity

3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, also known by its CAS number 380878-55-7, is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14FNO. Its structure features a furan ring and a fluorophenyl group, which contribute to its biological activity. The compound's characteristics include:

| Property | Value |

|---|---|

| Molecular Weight | 219.26 g/mol |

| CAS Number | 380878-55-7 |

| SMILES | NCCC(c1ccc(F)cc1)c2ccco2 |

| InChI Key | ZLSUIZBQNWPKTJ-UHFFFAOYSA-N |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related derivatives have shown IC50 values ranging from 6.59 to 12.51 μM against various cancer cell lines, demonstrating promising cytotoxic effects . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated that derivatives exhibit minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests a strong potential for development into antimicrobial agents .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models, which could be beneficial in treating inflammatory diseases . The compound's ability to modulate immune responses makes it a candidate for further research in autoimmune conditions.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways related to cell growth and immune responses.

- Oxidative Stress Reduction : Some studies suggest that it can reduce oxidative stress markers, contributing to its protective effects against cellular damage.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

- Study on Antitumor Activity : A study evaluated the effect of fluorinated phenyl derivatives on breast cancer cell lines, reporting significant reduction in cell viability with IC50 values below 15 μM for several derivatives .

- Antimicrobial Evaluation : In a comparative study, the compound was tested alongside standard antibiotics, showing enhanced activity against resistant strains of bacteria, indicating its potential as an adjunctive therapy in infectious diseases .

- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls .

Q & A

Basic: What synthetic routes are commonly used to prepare 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine?

Methodological Answer:

The synthesis typically involves two key steps: (1) formation of the β-nitropropene intermediate via condensation of 4-fluorobenzaldehyde with furan-2-ylacetone, followed by (2) reduction of the nitro group to an amine. For the reduction, sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux are effective for small-scale synthesis . For industrial scalability, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) is preferred, yielding >90% purity after recrystallization .

Advanced: How does stereochemical configuration at the propan-1-amine core influence biological activity?

Methodological Answer:

Stereochemistry significantly impacts receptor binding and metabolic stability. For example, the (S)-enantiomer of structurally similar 3-amino-3-(4-fluorophenyl)propan-1-ol shows higher affinity for serotonin receptors compared to the (R)-form . To study stereochemical effects, chiral resolution via chiral HPLC or asymmetric synthesis using enantioselective catalysts (e.g., BINAP-Ru complexes) is recommended. Activity comparisons should use assays with purified enantiomers to avoid confounding data .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

1H NMR (400 MHz, CDCl₃) identifies protons on the fluorophenyl (δ 7.2–7.4 ppm) and furan (δ 6.3–7.6 ppm) groups, while the amine proton appears as a broad singlet (δ 1.5–2.0 ppm) .

13C NMR confirms carbon environments, including the fluorinated aromatic carbons (δ 115–165 ppm) . - High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, critical for biological studies . - Mass Spectrometry (MS):

ESI-MS ([M+H]+) validates molecular weight (theoretical: 245.3 g/mol) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Methodological Answer:

Discrepancies often arise from variations in assay conditions, impurities, or stereochemical heterogeneity. To address this:

- Reproduce experiments under standardized conditions (e.g., cell lines, buffer pH, incubation time).

- Re-analyze compound purity via HPLC and NMR to rule out by-products (e.g., oxidation derivatives) .

- Compare enantiomer-specific activity , as racemic mixtures may obscure potency differences .

For example, fluoxetine analogs with trifluoromethyl groups show variable serotonin reuptake inhibition due to purity and stereochemistry .

Basic: What are key considerations for designing a scalable synthesis protocol?

Methodological Answer:

- Catalyst Optimization:

Use Pd/C or Raney nickel for efficient nitro group reduction without over-reduction by-products . - Solvent Selection:

Ethanol or THF balances reaction rate and safety. Avoid dichloromethane due to environmental concerns. - Temperature Control:

Maintain 50–60°C during hydrogenation to prevent decomposition . - Workup and Purification:

Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate) ensures high yield and purity .

Advanced: What strategies mitigate by-product formation during nitro group reduction?

Methodological Answer:

- Selective Reducing Agents:

NaBH₄/CuCl₂ selectively reduces nitro groups without attacking furan rings, which are sensitive to strong reductants like LiAlH₄ . - Additive Use:

Thiourea or quinoline suppresses catalyst poisoning in hydrogenation, improving yield . - In Situ Monitoring:

TLC (silica, UV detection) tracks reaction progress to halt at the amine stage, avoiding over-reduction to hydroxylamines .

Basic: How does the fluorophenyl group influence the compound’s physicochemical properties?

Methodological Answer:

The 4-fluorophenyl moiety enhances metabolic stability by resisting oxidative degradation (C-F bond strength) and increases lipophilicity (LogP ~2.5), improving blood-brain barrier penetration . UV-Vis spectroscopy (λmax ~260 nm) and computational modeling (DFT) can quantify these effects .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

AutoDock Vina or Schrödinger Suite models binding to serotonin transporters (SERT), leveraging crystal structures (PDB: 5I6X) . - MD Simulations:

GROMACS simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns, identifying key residues (e.g., Phe341 in SERT) . - QSAR Modeling:

Hammett constants (σ) for the fluorophenyl group correlate with inhibitory potency in vitro .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE):

Wear nitrile gloves, lab coat, and goggles due to potential amine irritation . - Ventilation:

Use fume hoods to avoid inhalation of dust/aerosols. - Spill Management:

Neutralize spills with dilute acetic acid, then absorb with vermiculite .

Advanced: How can researchers optimize the compound’s pharmacokinetic profile for CNS studies?

Methodological Answer:

- Lipophilicity Adjustment:

Introduce polar groups (e.g., hydroxyl) via prodrug strategies to balance blood-brain barrier penetration and solubility . - Metabolic Stability:

Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., furan ring oxidation) . - In Vivo Imaging:

Radiolabel with 18F for PET imaging to track brain distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.